molecular formula C52H42CaF6O7 B605417 AMG-837 Calcium Hydrate

AMG-837 Calcium Hydrate

Numéro de catalogue: B605417
Poids moléculaire: 933.0 g/mol
Clé InChI: QDINKBCSIAWNMP-XYDYARRRSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AMG-837 Calcium Hydrate is a synthetic small molecule and a partial agonist of the GPR40/FFA1 receptor, a G protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. It binds to GPR40 with an EC50 of 13 nM, enhancing glucose-stimulated insulin secretion (GSIS) by amplifying intracellular calcium signaling via Gq-coupled pathways . Structurally, it is a calcium salt of (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid, with a molecular formula of C52H42CaF6O7 and a molecular weight of 932.95 g/mol . Preclinical studies highlight its oral bioavailability, selectivity over related receptors (GPR41, GPR43, and GPR120; EC50 > 10,000 nM), and ability to reduce blood glucose levels in rodent models .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de AMG 837 (hydrate de calcium) implique plusieurs étapes, y compris la formation d'un groupe alcyne, qui peut subir une cycloaddition azoture-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes azoture . Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont propriétaires et ne sont pas divulgués publiquement.

Méthodes de production industrielle

Les méthodes de production industrielle de AMG 837 (hydrate de calcium) ne sont pas largement disponibles dans le domaine public. On sait que le composé est produit avec une grande pureté (98,45%) et est disponible en différentes quantités à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

AMG 837 (hydrate de calcium) subit principalement :

    Oxydation : Cette réaction implique la perte d'électrons, souvent facilitée par des agents oxydants.

    Réduction : Cette réaction implique le gain d'électrons, généralement facilité par des agents réducteurs.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools.

Applications de la recherche scientifique

AMG 837 (hydrate de calcium) a plusieurs applications de recherche scientifique :

Mécanisme d'action

AMG 837 (hydrate de calcium) exerce ses effets en agissant comme un agoniste partiel du récepteur couplé aux protéines G 40 (GPR40). Ce récepteur est principalement exprimé dans les cellules bêta pancréatiques et est impliqué dans la régulation de la sécrétion d'insuline. En se liant au GPR40, AMG 837 (hydrate de calcium) améliore la sécrétion d'insuline stimulée par le glucose, réduisant ainsi les niveaux de glucose sanguin .

Applications De Recherche Scientifique

Diabetes Treatment

AMG-837 Calcium Hydrate has been extensively studied for its effects on glucose metabolism and insulin secretion. It enhances insulin secretion from pancreatic beta cells and lowers blood glucose levels in rodent models of type 2 diabetes. Preclinical studies demonstrated that AMG-837 significantly improved glucose tolerance in both normal and obese rat models, indicating its potential utility as a therapeutic agent for managing type 2 diabetes .

Key Findings:

  • Mechanism of Action: AMG-837 acts as a partial agonist at the GPR40 receptor, which is crucial for regulating insulin secretion in response to glucose levels. It has an effective concentration (EC50) of approximately 13 nM, showcasing its high potency.
  • Selectivity: The compound exhibits selectivity for GPR40 over other related receptors such as GPR41, GPR43, and GPR120, which may reduce the risk of side effects associated with broader receptor targeting .

Click Chemistry

This compound is also utilized in click chemistry due to its alkyne functional group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions. This property makes it valuable for synthesizing complex molecular structures and developing bioactive compound libraries .

Applications in Chemistry:

  • Synthesis of Bioactive Compounds: The compound can facilitate the creation of diverse libraries for drug discovery and development.
  • Research Tool: Its ability to selectively activate GPR40 makes it an important tool for studying metabolic regulation and receptor biology .

Toxicological Studies

Understanding the safety profile of this compound is essential for its potential therapeutic use. Investigations into its pharmacokinetics and toxicology have shown that it is well-tolerated in animal models at therapeutic doses. The extensive binding to plasma proteins (approximately 98.7%) suggests a favorable pharmacokinetic profile, which may enhance its efficacy while minimizing toxicity .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

  • Study on Glucose Control: In a study involving Zucker fatty rats, AMG-837 administration resulted in significant reductions in post-prandial glucose levels over a period of 21 days, demonstrating sustained efficacy .
  • Insulin Secretion Enhancement: Another study highlighted that acute administration of AMG-837 led to increased insulin secretion during glucose tolerance tests, confirming its role as a potent insulin secretagogue .

Mécanisme D'action

AMG 837 (calcium hydrate) exerts its effects by acting as a partial agonist of the G-protein-coupled receptor 40 (GPR40). This receptor is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. By binding to GPR40, AMG 837 (calcium hydrate) enhances glucose-stimulated insulin secretion, thereby lowering blood glucose levels .

Comparaison Avec Des Composés Similaires

The following table compares AMG-837 Calcium Hydrate with structurally or functionally related GPR40 agonists:

Compound Type EC50 (nM) Selectivity (vs. GPR40) Clinical Status Key Findings
This compound Partial agonist 13 GPR41/43/120: >10,000 nM Preclinical/Phase I Potentiates GSIS; no reported hepatotoxicity .
TAK-875 (Fasiglifam) Partial agonist ~6–20 GPR120: ~1,000 nM Phase III (discontinued) Superior glucose-lowering efficacy; withdrawn due to liver toxicity .
AMG-1638 Full agonist ~10 Not reported Preclinical Stimulates incretin release (e.g., GLP-1) in addition to GSIS .
AP1 (Cpd242) AgoPAM (allosteric) Comparable to AM-1638 High selectivity Preclinical Enhances GPR40 signaling without direct agonism; distinct mechanism .
MK-8666 Partial agonist ~50 Not reported Preclinical Lower potency than AMG-837; limited data on safety .

Mechanistic and Pharmacological Differences

  • Agonist Type : AMG-837 and TAK-875 are partial agonists, whereas AMG-1638 is a full agonist, leading to differential receptor activation and downstream effects on insulin secretion .
  • Selectivity : AMG-837 exhibits >1,000-fold selectivity for GPR40 over GPR120, unlike TAK-875, which shows moderate activity at GPR120 (~1,000 nM EC50) .

Structural and Functional Insights

  • Structural Modifications : AMG-837’s scaffold includes a trifluoromethylphenyl group and a calcium hydrate moiety, optimizing receptor binding and solubility . In contrast, TAK-875 features a benzofuran core linked to a carboxylic acid, contributing to its higher potency but also metabolic liabilities .
  • Incretin Stimulation : Unlike AMG-1638, which activates enteroendocrine GLP-1 secretion, AMG-837 primarily targets pancreatic β-cells .

Activité Biologique

AMG-837 Calcium Hydrate is a novel compound recognized primarily for its role as a partial agonist of the G protein-coupled receptor GPR40 (also known as free fatty acid receptor 1, FFA1). This compound has garnered attention in the field of diabetes research due to its potential to enhance insulin secretion and improve glucose homeostasis. This article delves into the biological activity of AMG-837, supported by data tables, case studies, and detailed research findings.

AMG-837 functions by activating the GPR40 receptor, which plays a crucial role in mediating insulin secretion in response to free fatty acids. The compound's activity has been assessed through various assays, including calcium flux and inositol phosphate accumulation assays, demonstrating its efficacy in stimulating insulin release from pancreatic beta cells.

Key Findings:

  • Calcium Flux Assay : AMG-837 demonstrated an effective concentration (EC50) of 13.5 ± 0.8 nM in human GPR40 receptors, indicating potent activity in mobilizing intracellular calcium levels .
  • In Vitro Insulin Secretion : In isolated mouse islets, AMG-837 significantly potentiated glucose-stimulated insulin secretion, suggesting its potential utility in managing post-prandial glucose levels .

Preclinical Studies

Preclinical studies have provided substantial evidence supporting the anti-diabetic potential of AMG-837. These studies primarily utilized animal models to evaluate the compound's pharmacological properties.

Table 1: EC50 Values of AMG-837 on Various Receptors

SpeciesReceptorEC50 (nM)
HumanGPR4013.5 ± 0.8
MouseGPR4022.6 ± 1.8
RatGPR4031.7 ± 1.8
DogGPR4071.3 ± 5.8
MonkeyGPR4030.6 ± 4.3

The above table summarizes AMG-837's potency across different species, highlighting its consistent activity on the GPR40 receptor.

In Vivo Efficacy

The efficacy of AMG-837 has been evaluated through glucose tolerance tests (GTT) in both normal and obese Zucker rats. Key observations include:

  • Acute Administration : A single dose of AMG-837 (0.3 mg/kg) resulted in significant reductions in blood glucose levels during intraperitoneal glucose challenges .
  • Chronic Administration : Daily dosing over a period of 21 days led to sustained improvements in glucose tolerance, with a notable decrease in the area under the curve (AUC) for glucose levels during GTTs .

Case Study: Zucker Fatty Rats

In a study involving Zucker fatty rats, administration of AMG-837 significantly improved insulin secretion and reduced post-prandial glucose excursions over multiple doses, indicating its potential as a therapeutic agent for type 2 diabetes management .

Pharmacokinetics and Binding Properties

AMG-837 exhibits high plasma protein binding (approximately 98.7%), which may influence its pharmacokinetic profile and therapeutic effectiveness . Understanding these properties is critical for optimizing dosing regimens and enhancing clinical outcomes.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of AMG-837 Calcium Hydrate in modulating insulin secretion?

AMG-837 acts as a GPR40/FFA1 partial agonist, stimulating glucose-dependent insulin secretion through two pathways:

  • Gq-PLCβ signaling : Activates intracellular calcium release via IP3 receptors and L-type calcium channels .
  • β-arrestin-mediated mechanisms : Enhances receptor internalization and insulinotropic effects independent of Gq signaling . Methodological Note: To validate these pathways, use CHO cells expressing human GPR40 for calcium flux assays (EC50 = 13.5 nM ) and siRNA knockdown of β-arrestin2 in rodent islets to isolate pathway contributions .

Q. What in vitro assays are standard for evaluating GPR40 agonism?

Key assays include:

  • Calcium flux assays : Measure intracellular Ca²⁺ mobilization in CHO-K1 cells transfected with human GPR40 (EC50 = 13–14 nM) .
  • Radioligand binding assays : Quantify competitive inhibition of [³H]AMG-837 binding to human FFA1 receptors (pIC50 = 8.13) .
  • Insulin secretion assays : Use isolated rodent or human pancreatic islets under glucose-stimulated conditions .

Q. How to determine the purity and stability of this compound in experimental settings?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λmax = 253 nm) and ≥98% purity criteria .
  • Stability : Store at -20°C in moisture-proof, light-protected containers; monitor solubility in DMSO (≥42 mg/mL) and avoid repeated freeze-thaw cycles .

Q. What animal models are validated for studying AMG-837's acute glucose-lowering effects?

  • Normal Sprague-Dawley rats : Assess acute postprandial glucose reduction (0.03–0.3 mg/kg oral dosing) .
  • Zucker fatty rats : Evaluate sustained glucose homeostasis improvements after 21-day chronic dosing .

Advanced Research Questions

Q. How to design experiments to resolve discrepancies between in vitro potency (EC50) and in vivo efficacy?

  • Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite activity (e.g., CYP3A4/2C9 metabolism) in plasma using LC-MS/MS .
  • Species-specific receptor affinity : Compare rodent vs. human GPR40 binding kinetics to explain interspecies variability .
  • Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align EC50 values with effective plasma concentrations .

Q. What methodological considerations are critical when analyzing β-arrestin-mediated signaling versus Gq-dependent pathways?

  • Pathway inhibitors : Use Gq inhibitor YM-254890 or PLCβ inhibitor U73122 to block Gq signaling .
  • β-arrestin knockdown : siRNA-mediated silencing in β-cell lines or islets to isolate β-arrestin contributions .
  • Bias factor calculation : Quantify ligand bias using operational model analyses of calcium flux vs. β-arrestin recruitment .

Q. How to address hepatotoxicity concerns observed in preclinical studies?

  • Metabolite screening : Identify toxic metabolites (e.g., reactive intermediates) via liver microsome assays and CYP inhibition profiling .
  • Structural analogs : Synthesize derivatives with reduced CYP affinity (e.g., modify sulfonyl or trifluoromethyl groups) .
  • In vitro toxicity models : Use HepG2 cells or primary hepatocytes to assess mitochondrial dysfunction and oxidative stress .

Q. What strategies optimize protocols for detecting AMG-837 metabolites in biofluids?

  • Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate metabolites .
  • Analytical method : LC-MS/MS with deuterated internal standards (e.g., d4-AMG-837) for quantification .
  • Cross-species validation : Compare metabolite profiles in rodent plasma vs. human liver microsomes .

Q. How to design long-term studies assessing pancreatic β-cell function preservation?

  • Endpoints : Monitor fasting insulin, HOMA-β indices, and histopathology of islet architecture in Zucker diabetic fatty (ZDF) rats .
  • Control groups : Compare with TAK-875 (Fasiglifam), a GPR40 agonist with known efficacy but hepatotoxicity risks .
  • Dynamic testing : Perform hyperglycemic clamps and arginine stimulation tests to evaluate β-cell responsiveness .

Q. What experimental approaches validate the selectivity of AMG-837 against related GPCRs (e.g., FFA2/FFA3)?

  • Broad-spectrum receptor panels : Use competitive binding assays against FFA2/FFA3, GPR120, and other lipid-sensing GPCRs .
  • Functional selectivity assays : Measure cAMP or β-arrestin recruitment in cells expressing off-target receptors .
  • Computational docking : Perform molecular dynamics simulations to predict binding affinity to non-target receptors .

Propriétés

IUPAC Name

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2/t2*21-;;/m00../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDINKBCSIAWNMP-XYDYARRRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H42CaF6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG-837 Calcium Hydrate
Reactant of Route 2
Reactant of Route 2
AMG-837 Calcium Hydrate
Reactant of Route 3
AMG-837 Calcium Hydrate
Reactant of Route 4
Reactant of Route 4
AMG-837 Calcium Hydrate
Reactant of Route 5
Reactant of Route 5
AMG-837 Calcium Hydrate
Reactant of Route 6
Reactant of Route 6
AMG-837 Calcium Hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.